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Compound of Interest

Compound Name: 5-Sulfamoylfuran-2-carboxylic acid

Cat. No.: B2794832

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals

This guide provides a detailed comparison between the well-established loop diuretic,
furosemide, and the structurally related but distinct compound, 5-Sulfamoylfuran-2-carboxylic
acid. The analysis delves into the critical structural differences, their influence on
physicochemical properties, and the resulting implications for biological activity, particularly
concerning the inhibition of the Na-K-2CI (NKCC) cotransporter.

Part 1: Core Structural Analysis—A Tale of Two
Scaffolds

At first glance, the names suggest a close relationship. However, the fundamental difference
lies in their core chemical scaffolds. Furosemide is a derivative of anthranilic acid (2-
aminobenzoic acid), whereas 5-Sulfamoylfuran-2-carboxylic acid is built upon a furan ring.[1]
This distinction is paramount, as it dictates the spatial orientation of the key functional groups
responsible for diuretic activity.

Furosemide's chemical name is 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid.[1]
[2] Its structure features:

¢ An anthranilic acid core.
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e A sulfamoyl group (-SO2NHz2) at position 5, which is essential for its diuretic action.[3][4]

e Achloro group at position 4, an activating group that enhances diuretic potency.[3][5]

A furfurylamino side chain at position 2.

In contrast, 5-Sulfamoylfuran-2-carboxylic acid is a simpler molecule comprising:

e Afuran ring core.

e A carboxylic acid group (-COOH) at position 2.

o A sulfamoyl group (-SO2NH3) at position 5.

This fundamental architectural divergence is visualized below.

Furosemide 5-Sulfamoylfuran-2-carboxylic acid
IUPAC: 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid IUPAC: 5-(aminosulfonyl)furan-2-carboxylic acid
Based o Based on

( ) )

Key Structural Difference:
Core Scaffold
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Caption: Core structural difference between Furosemide and 5-Sulfamoylfuran-2-carboxylic
acid.

Part 2: Comparative Physicochemical Properties

The structural differences directly translate to distinct physicochemical profiles. While specific
experimental data for 5-Sulfamoylfuran-2-carboxylic acid is limited, we can infer its
properties based on its structure and compare them to the well-documented values for
furosemide.
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5-Sulfamoylfuran-

Rationale for

Property Furosemide ] ] Predicted
2-carboxylic acid .
Differences
Simpler structure,
Molecular Formula C12H11CIN20s5S[1] CsHsNOsS[6] absence of chloro and

furfurylamino groups.

Molecular Weight

330.7 g/mol [7]

191.16 g/mol [6]

Significantly lower due
to the smaller

molecular scaffold.

pKa (Carboxylic Acid)

~3.9[7]

Predicted: ~3.0 - 3.5

The electron-
withdrawing sulfamoyl
group on the furan
ring is expected to
increase the acidity of
the carboxylic acid
compared to a simple

furoic acid.

pKa (Sulfonamide)

~9.0

Predicted: ~9.0 - 10.0

The acidity of the
sulfonamide proton is
influenced by the
aromatic system it's
attached to. The furan
ring's electronic
nature will modulate
this, but it's expected

to remain a weak acid.

Aqueous Solubility

Poorly soluble[8][9]

Predicted: Higher than

The significantly lower
molecular weight and
reduced lipophilicity

(absence of the

furosemide chlorophenyl and
furfuryl groups) should
lead to improved
aqueous solubility.
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The removal of the
large, nonpolar
chlorophenyl and
LogP (Lipophilicity) ~2.0-2.3 Predicted: < 1.0 furfurylamino moieties
drastically reduces the
lipophilicity of the

molecule.

Part 3: Structure-Activity Relationship (SAR) and
Biological Implications

Furosemide exerts its potent diuretic effect by inhibiting the Na-K-2ClI cotransporter (specifically
the NKCC2 isoform) in the thick ascending limb of the loop of Henle.[10][11][12][13][14] This
prevents the reabsorption of sodium, chloride, and potassium ions, leading to a massive
increase in water and salt excretion.[12][14]

The established structure-activity relationship (SAR) for loop diuretics like furosemide highlights
several critical features:

e An Acidic Group: The Cl-carboxylic acid is crucial for activity, providing a necessary anionic
center.[4][5]

e A Sulfamoyl Group: The C5-sulfamoyl group is essential for high-ceiling diuretic activity.[3][4]
e An Activating Group: A C4-substituent, like chlorine, enhances the diuretic potency.[3][5]

o Specific Spatial Arrangement: The relative positions of these groups on the benzoic acid
scaffold are critical for fitting into the chloride-binding site of the NKCC2 transporter.[12]

Hypothesized Activity of 5-Sulfamoylfuran-2-carboxylic acid:

While 5-Sulfamoylfuran-2-carboxylic acid possesses two of the key pharmacophoric
elements—the carboxylic acid and the sulfamoyl group—its potential as a loop diuretic is likely
negligible. The change in the core scaffold from a substituted benzoic acid to a furan ring
fundamentally alters the geometry and the distance between these critical functional groups.
This spatial rearrangement would likely prevent the molecule from binding effectively to the
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NKCC2 transporter's active site, which is finely tuned for the anthranilic acid-based structure of
furosemide and its analogues.

Furan Derivative Pharmacophore

H-Bond Donor
(-SO2NH2)
Predicted Low/No
NKCC2 Inhibition

Furosemide Pharmacophore

Activating Group
(-Cl)

H-Bond Donor Benzoic Acid Scaffold High NKCC2
(-SO2NH2) (Correct Spacing) Inhibition

Anionic Center
(-COOH)

Click to download full resolution via product page

Caption: Pharmacophore comparison and predicted activity based on structural scaffolds.

Part 4: Proposed Experimental Validation

To empirically validate the hypothesis that 5-Sulfamoylfuran-2-carboxylic acid lacks
significant NKCC2 inhibitory activity, a direct comparative in vitro assay is required. The
Thallium Flux Assay is a well-established, fluorescence-based method suitable for high-
throughput screening of NKCC inhibitors.[15][16]

Experimental Protocol: Comparative Thallium (TI*) Flux Assay
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Cell Culture: Utilize a stable cell line (e.g., HEK293 or LLC-PK1) engineered to overexpress
the human NKCC2 isoform.[16][17] Culture cells to confluence in 96-well microplates.

Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™
Thallium Detection Kit). This dye is non-fluorescent until it binds to thallium that has entered
the cytoplasm.

Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the
test compounds (Furosemide as a positive control, 5-Sulfamoylfuran-2-carboxylic acid)
and a vehicle control (DMSO).

Assay Initiation & Reading: Place the plate in a fluorescence microplate reader. Initiate the
transport assay by adding a stimulus buffer containing thallium sulfate.

Data Acquisition: Measure the fluorescence intensity kinetically over a period of 2-5 minutes.
The rate of fluorescence increase is directly proportional to the rate of TI* influx through the
NKCC2 transporter.

Analysis: Calculate the initial rate of TI* influx for each condition. Plot the percent inhibition
versus compound concentration to determine the half-maximal inhibitory concentration (ICso)
for each compound.
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Caption: Workflow for the proposed comparative Thallium Flux Assay.

Conclusion

The comparison between furosemide and 5-Sulfamoylfuran-2-carboxylic acid serves as an
excellent case study in medicinal chemistry, underscoring that the mere presence of key
functional groups is insufficient for biological activity. The three-dimensional arrangement of
these groups, dictated by the underlying molecular scaffold, is the critical determinant for target
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binding and efficacy. While 5-Sulfamoylfuran-2-carboxylic acid is a valid chemical entity, its
furan-based core represents a significant structural deviation from the established
pharmacophore of potent loop diuretics. Consequently, it is predicted to have minimal to no
clinically relevant activity as an NKCC2 inhibitor. This analysis highlights the importance of the
core scaffold in drug design and provides a clear, data-supported rationale for prioritizing
anthranilic acid derivatives in the development of new loop diuretics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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